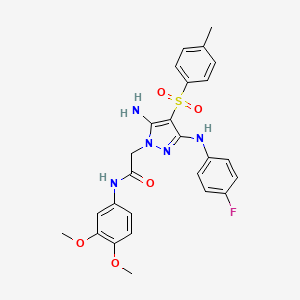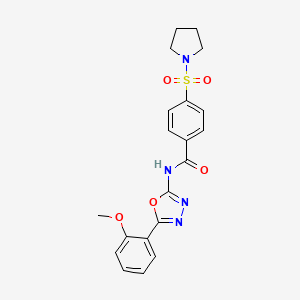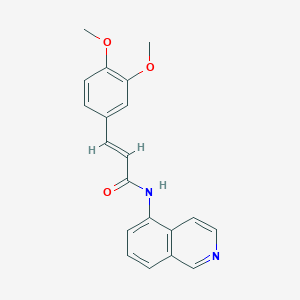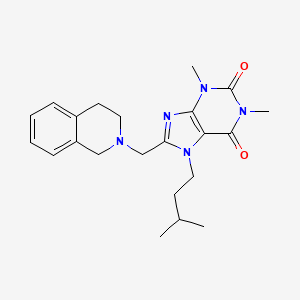
2-(5-amino-3-((4-fluorophenyl)amino)-4-tosyl-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-amino-3-((4-fluorophenyl)amino)-4-tosyl-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H26FN5O5S and its molecular weight is 539.58. The purity is usually 95%.
BenchChem offers high-quality 2-(5-amino-3-((4-fluorophenyl)amino)-4-tosyl-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-amino-3-((4-fluorophenyl)amino)-4-tosyl-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antipsychotic Potential and SAR Studies : Research involving similar pyrazole compounds has demonstrated potential antipsychotic activity without the interaction with dopamine receptors, which is a common mechanism for clinically available antipsychotic agents. These studies highlight the importance of structural analogs in identifying compounds with novel pharmacological profiles. For example, 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have shown to reduce spontaneous locomotion in mice without causing ataxia and did not bind to D2 dopamine receptors in vitro, suggesting a non-dopaminergic mechanism of action (Wise et al., 1987).
Coordination Chemistry and Antioxidant Activity : Pyrazole-acetamide derivatives have been utilized in the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant in vitro antioxidant activity, as evidenced by various assays such as DPPH, ABTS, and FRAP. This suggests potential applications in oxidative stress-related research and therapeutic development (Chkirate et al., 2019).
Radioligand Development for PET Imaging : The structural framework of pyrazolo[1,5-a]pyrimidineacetamides has been explored for the development of selective radioligands for imaging the translocator protein (18 kDa) with PET. This research avenue demonstrates the potential of pyrazole-acetamide derivatives in contributing to diagnostic imaging, particularly in the context of neuroinflammation and neurological disorders (Dollé et al., 2008).
Supramolecular Chemistry and Hydrogen Bonding : Studies on pyrazole-acetamide derivatives have also contributed to the field of crystallography and supramolecular chemistry, where hydrogen bonding patterns play a crucial role in the assembly of molecular structures. Such research informs on the versatile utility of these compounds in designing materials with specific properties (Narayana et al., 2016).
properties
IUPAC Name |
2-[5-amino-3-(4-fluoroanilino)-4-(4-methylphenyl)sulfonylpyrazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN5O5S/c1-16-4-11-20(12-5-16)38(34,35)24-25(28)32(31-26(24)30-18-8-6-17(27)7-9-18)15-23(33)29-19-10-13-21(36-2)22(14-19)37-3/h4-14H,15,28H2,1-3H3,(H,29,33)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHLQPXJDCSGOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2NC3=CC=C(C=C3)F)CC(=O)NC4=CC(=C(C=C4)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-3-((4-fluorophenyl)amino)-4-tosyl-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2861739.png)
![2-[[(4-Fluorophenyl)methyl-[(4-phenylmethoxyphenyl)methyl]amino]methyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2861740.png)
![N-(3-methoxypropyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2861741.png)


![N-(3,4-dimethylphenyl)-2-(8-fluoro-5-(4-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2861745.png)
![3-(3-hydroxypropyl)-9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2861746.png)
![2,2,2-trichloro-1-[4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2861747.png)
![N-((4-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2861749.png)

